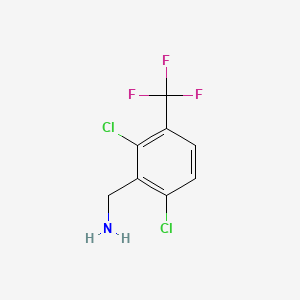

2,6-Dichloro-3-(trifluoromethyl)benzylamine

Description

2,6-Dichloro-3-(trifluoromethyl)benzylamine is a fluorinated aromatic amine with the molecular formula C₈H₆Cl₂F₃N and a molecular weight of 244.04 g/mol . It features a benzylamine backbone substituted with two chlorine atoms at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 3-position. The compound is commercially available at 97% purity and is classified as air-sensitive, necessitating storage under inert conditions . Its CAS registry number is 1092461-13-6, and it is utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to the electron-withdrawing effects of the -CF₃ and -Cl groups, which enhance reactivity in cross-coupling reactions .

Properties

IUPAC Name |

[2,6-dichloro-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F3N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H,3,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXOPDUEXPJASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzylamine typically involves the reaction of 2,6-dichloro-3-(trifluoromethyl)benzaldehyde with ammonia or an amine under reducing conditions. One common method is the reductive amination of the aldehyde using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The benzylamine group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Formation of substituted benzylamines or benzylthiols.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol.

Scientific Research Applications

Chemistry

2,6-Dichloro-3-(trifluoromethyl)benzylamine serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical reactions:

- Substitution Reactions : Chlorine atoms can be substituted by nucleophiles.

- Oxidation Reactions : The benzylamine group can be oxidized to form benzaldehyde or benzoic acid derivatives.

- Reduction Reactions : Can be reduced to form benzyl alcohol.

Biology

In biological research, the compound has been studied for its potential as an enzyme inhibitor and receptor ligand. Its molecular structure allows it to interact with specific biological targets, influencing metabolic pathways.

Medicine

There is ongoing research into the potential therapeutic applications of this compound. It may play a role in developing drugs targeting specific diseases due to its biological activity.

Industry

In industrial applications, this compound is utilized as a building block for agrochemicals and specialty chemicals, contributing to the development of new materials and formulations.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Demonstrated efficacy against bacteria such as Escherichia coli and Staphylococcus aureus.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells by activating caspase pathways.

Antimicrobial Efficacy

A study highlighted the compound's ability to inhibit the growth of pathogenic bacteria, suggesting its potential utility in developing new antimicrobial agents.

Cancer Cell Line Studies

In vitro studies on human cancer cell lines showed that the compound could induce programmed cell death in specific cancer types, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-2,6-difluorobenzylamine

- Molecular Formula : C₇H₅ClF₂N

- Key Differences: Substitution Pattern: Contains one chlorine (3-position) and two fluorines (2- and 6-positions) instead of two chlorines and a -CF₃ group. Molecular Weight: ~191.57 g/mol (lighter due to fewer substituents).

2,6-Dichloro-3-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₂Cl₂F₃N

- Key Differences :

- Heterocyclic Core : Pyridine ring (aromatic nitrogen) vs. benzene, altering electronic properties and acidity.

- Applications: Market data indicates its use as an agrochemical intermediate (e.g., herbicide synthesis), with a global market projected to grow at a CAGR of XX% from 2019–2024 . The benzylamine analog may share similar applications but with distinct reactivity in amine-specific reactions.

3,5-Bis(trifluoromethyl)benzylamine

- Molecular Formula : C₉H₇F₆N

- Safety Profile: Requires stringent PPE (e.g., EN 374-certified gloves, EN 166 eye protection) due to higher volatility and toxicity risks compared to the mono-CF₃ target compound .

Derivatives: 2,6-Dichloro-3-(trifluoromethyl)benzamide and Benzoyl Chloride

- Benzamide Derivative (CAS 53012-81-0) :

- Benzoyl Chloride (CAS 53012-82-1) :

Data Tables

Table 1: Structural and Physical Properties Comparison

Biological Activity

2,6-Dichloro-3-(trifluoromethyl)benzylamine is a compound of significant interest in organic chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C9H7Cl2F3N. It features two chlorine atoms and one trifluoromethyl group attached to a benzylamine moiety. The presence of these halogen substituents enhances the compound's lipophilicity and reactivity, making it a valuable intermediate in various chemical syntheses.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various biochemical pathways. The chlorine and trifluoromethyl groups are believed to enhance binding affinity and specificity towards these targets .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have suggested potential antimicrobial properties, indicating that the compound may inhibit the growth of certain bacteria and fungi .

- Anticancer Properties : Preliminary investigations have shown that this compound could possess anticancer effects by targeting specific cancer cell pathways .

- Enzyme Inhibition : It has been explored as an enzyme inhibitor in various biochemical assays, particularly in studies related to metabolic pathways .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound demonstrated its ability to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential utility in developing new antimicrobial agents.

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines indicated that the compound could induce apoptosis in certain types of cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | 2 Cl atoms, 1 CF3 group | Antimicrobial, anticancer |

| 2,6-Dichlorobenzylamine | Lacks CF3 group | Limited biological activity |

| 3-(Trifluoromethyl)benzylamine | Lacks Cl atoms | Different binding affinities |

The presence of both chlorine and trifluoromethyl groups in this compound contributes to its enhanced biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,6-dichloro-3-(trifluoromethyl)benzylamine to improve yield and purity?

- Methodological Answer : Begin with halogenated precursors (e.g., 2,6-dichloro-3-(trifluoromethyl)benzyl bromide) and employ nucleophilic substitution with ammonia or amine derivatives in anhydrous tetrahydrofuran (THF). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel . For improved purity, consider recrystallization in non-polar solvents (e.g., hexane) under controlled cooling. Ensure rigorous exclusion of moisture to prevent hydrolysis of intermediates.

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Use and NMR to confirm substituent positions and trifluoromethyl group integrity . High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is critical for quantifying impurities. For structural elucidation of crystalline intermediates, single-crystal X-ray diffraction is recommended, though challenges may arise due to halogen-heavy compositions .

Q. How should researchers handle safety risks associated with this compound’s reactive intermediates?

- Methodological Answer : Use inert atmospheres (argon/nitrogen) during synthesis to mitigate oxidation. Employ personal protective equipment (PPE) including nitrile gloves and vapor-resistant goggles. Triethylamine can neutralize acidic byproducts (e.g., HCl), but residual salts must be removed via filtration to avoid side reactions .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The -CF group enhances electrophilicity at the benzyl position, facilitating Suzuki-Miyaura couplings with arylboronic acids. However, steric hindrance from chlorine substituents may reduce catalytic efficiency. Optimize palladium catalysts (e.g., Pd(PPh)) and use microwave-assisted heating to accelerate reaction kinetics . Computational modeling (DFT) can predict regioselectivity and guide ligand design .

Q. What mechanistic pathways explain the compound’s role in catalytic systems, such as single-atom Fe catalysts?

- Methodological Answer : The benzylamine moiety can act as a nitrogen donor in metal-organic frameworks (MOFs). In Fe-ZIF catalysts, it stabilizes single-atom iron sites during pyrolysis, enhancing catalytic activity for alcohol ammoxidation. Characterize active sites using X-ray absorption spectroscopy (XAS) and correlate nitrogen content (via elemental analysis) with turnover frequency .

Q. How can computational tools resolve contradictions in reported solubility parameters for this compound?

- Methodological Answer : Apply COSMO-RS simulations to predict solubility in polar aprotic solvents (e.g., DMSO, acetonitrile). Validate experimentally via gravimetric analysis under controlled humidity. Discrepancies may arise from polymorphic forms; use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The -CF group resists hydrolysis, but chlorine substituents may undergo nucleophilic aromatic substitution in strongly acidic media (pH < 2). Use NMR to track degradation products like trifluoroacetic acid .

Q. What strategies validate the compound’s biological activity in antimicrobial studies despite low solubility?

- Methodological Answer : Employ prodrug approaches (e.g., hydrochloride salts) to enhance aqueous solubility. Use microbroth dilution assays with solubilizing agents (e.g., DMSO ≤1% v/v). Molecular docking against microbial targets (e.g., leucyl-tRNA synthetase) can identify binding modes, even with solubility limitations .

Reference Table: Key Physicochemical Properties

| Property | Value/Method | Source ID |

|---|---|---|

| Melting Point | 50–55°C (tech. grade) | |

| Boiling Point | 82–84°C (15 mmHg) | |

| Purity Assessment | HPLC (>95%), NMR | |

| Stability in Air | Sensitive to oxidation; store under N |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.